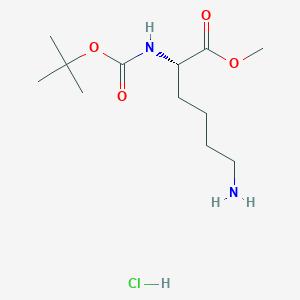

Boc-Lys-OMe HCl

描述

作用机制

Boc-Lys-OMe HCl, also known as (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride or Boc-L-Lysine methyl ester hydrochloride, is a chemically protected form of the amino acid lysine .

Target of Action

The primary target of this compound is the amino group on lysine . The tert-butoxycarbonyl group is a protective group used to prevent this amino group from reacting during the peptide chain assembly process .

Mode of Action

This compound interacts with its target by providing a protective cover to the amino group on lysine . This prevents the amino group from reacting during the peptide chain assembly process, ensuring that the lysine can be incorporated into the peptide chain without unwanted side reactions .

Result of Action

The primary result of the action of this compound is the successful incorporation of lysine into peptide chains during peptide synthesis . By protecting the amino group on lysine, it prevents unwanted side reactions and ensures the correct assembly of peptide chains .

生化分析

Biochemical Properties

Boc-Lys-OMe HCl plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used in solution phase peptide synthesis . The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins vital for cell division

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in peptide synthesis. The tert-butoxycarbonyl group prevents the amino group on lysine from reacting during the peptide chain assembly process . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The compound is stable under normal conditions and does not degrade over time

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OMe HCl typically involves the following steps :

Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.

Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.

Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Boc-Lys-OMe HCl undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of the Boc group.

Basic Conditions: Employed for ester hydrolysis.

Major Products

Lysine Derivatives: Depending on the reaction conditions, this compound can yield various lysine derivatives, such as free lysine or lysine esters.

科学研究应用

Boc-Lys-OMe HCl is widely used in scientific research due to its versatility :

Chemistry: Used in peptide synthesis as a protected lysine derivative.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs.

Industry: Applied in the production of bio-labeling reagents and other biochemical tools.

相似化合物的比较

Similar Compounds

Nα-Boc-L-lysine: Another protected lysine derivative used in peptide synthesis.

Nα-Acetyl-L-lysine methyl ester hydrochloride: A similar compound with an acetyl protective group.

Fmoc-Lys-OH: A lysine derivative protected with a fluorenylmethyloxycarbonyl group.

Uniqueness

Boc-Lys-OMe HCl is unique due to its specific protective groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly useful in complex peptide synthesis and other biochemical applications.

生物活性

Boc-Lys-OMe HCl, or Nα-Boc-L-lysine methyl ester hydrochloride, is a derivative of lysine that plays a significant role in peptide synthesis and drug development. This compound is particularly notable for its biological activities, including its applications in pharmacology and protein engineering. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O₄ |

| Molecular Weight | 296.79 g/mol |

| Solubility | 2.02 mg/ml |

| Log P (octanol/water) | 1.82 |

| Melting Point | Not specified |

These properties indicate that this compound is soluble and can be effectively utilized in various biological applications.

Biological Applications

1. Peptide Synthesis

this compound is extensively used as a building block in solid-phase peptide synthesis (SPPS). Its protected amino group allows for selective coupling reactions while minimizing side reactions, which is crucial for synthesizing complex peptides with specific biological activities .

2. Drug Development

The compound has been implicated in the development of pharmaceutical agents targeting neurological disorders. Its ability to modify amino acid sequences enables researchers to create peptides that can interact with various biological receptors, potentially leading to novel therapeutic agents .

3. Bioconjugation

In bioconjugation processes, this compound serves as a versatile tool for attaching biomolecules to surfaces or other molecules. This application enhances drug delivery systems and diagnostic tools, making it valuable in both research and clinical settings .

4. Protein Engineering

Researchers utilize this compound to introduce specific modifications in proteins, aiding in the study of protein functions and interactions. Such studies are vital for understanding disease mechanisms and developing targeted therapies .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Opioid Receptor Interaction : A study investigated the effects of lysine at the C-terminus of opioid peptides. It was found that lysine contributed to a range of pharmacological properties, including μ-agonism and δ-antagonism. This indicates that modifications using this compound can lead to significant changes in receptor binding and functional activity .

- Synthesis of Complex Peptides : Research demonstrated the successful synthesis of multiple ligands using this compound as a precursor. These ligands exhibited selective interactions with opioid receptors, showcasing the potential for developing new analgesics .

属性

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQENKCQXPGJG-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。